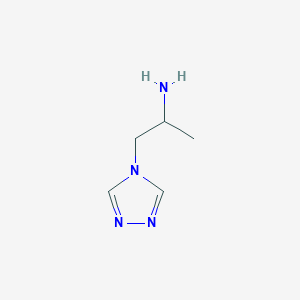

1-(4H-1,2,4-triazol-4-yl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Similarly, nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were synthesized .

Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Physical And Chemical Properties Analysis

The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,2,4-Triazole derivatives have shown promise as anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against human cancer cell lines. Some compounds demonstrated cytotoxicity at concentrations lower than 12 μM, particularly against the Hela cell line . These findings highlight the potential of 1,2,4-triazole-based compounds in cancer therapy.

Antibiotic Recognition

Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)) ligands have been explored for their sensibility and detection capabilities. Specifically, one such polymer exhibited high sensitivity and low detection limits in recognizing antibiotics (such as NZF, NFT, and FZD) and pesticide identification .

Anti-Tumor Activity

Another coordination polymer demonstrated good anti-tumor activity against glioma cells. This suggests that 1,2,4-triazole-containing compounds may hold promise as potential agents in cancer treatment .

Corrosion Inhibition

N-(4H-1,2,4-triazol-4-yl)octanamide (OAT) was studied as a corrosion inhibitor. Structural modifications were used to enhance the adsorption behavior of the inhibitor molecules, significantly improving corrosion efficiency. The weak corrosion inhibitor molecule 4-amino-1,2,4-triazole (AT) was connected to OAT via a hydrophobic tail, resulting in improved performance .

Drug Development

The 1,2,4-triazole core has been incorporated into various drug candidates, including antibacterial agents, sedatives, antifungal agents, central nervous system stimulants, antivirals, anti-inflammatories, and antitumor agents . Its ability to form hydrogen bonds with different targets contributes to improved pharmacokinetics and pharmacological properties.

Heterocyclic Scaffold

Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), serve as essential pharmaceutical scaffolds. These scaffolds play a crucial role in drug discovery, enhancing the properties of compounds and their interactions with biological targets .

Wirkmechanismus

Target of Action

It’s known that triazole derivatives, to which this compound belongs, are often involved in forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It’s known that triazole derivatives can interact with their targets via hydrogen bonding .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,2,4-triazol-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(6)2-9-3-7-8-4-9/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMJVQKPXSMCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)

![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)